molecular formula C15H24N2 B13871524 2-(1-benzylpiperidin-4-yl)-N-methylethanamine

2-(1-benzylpiperidin-4-yl)-N-methylethanamine

Cat. No.: B13871524
M. Wt: 232.36 g/mol
InChI Key: ZPHVJCUYEOASFK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-benzylpiperidin-4-yl)-N-methylethanamine typically involves the reaction of 1-benzylpiperidin-4-one with appropriate reagents to introduce the N-methylethanamine group. One common method involves the reduction of N′-(1-benzylpiperidin-4-ylidene)acetohydrazide using sodium borohydride (NaBH4) in a mixture of ethanol and tetrahydrofuran (THF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-benzylpiperidin-4-yl)-N-methylethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the piperidine ring or the benzyl group.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring or the benzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

2-(1-benzylpiperidin-4-yl)-N-methylethanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(1-benzylpiperidin-4-yl)-N-methylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase acetylcholine levels in the brain, potentially leading to improved cognitive function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to interact with a variety of biological targets

Properties

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

2-(1-benzylpiperidin-4-yl)-N-methylethanamine

InChI

InChI=1S/C15H24N2/c1-16-10-7-14-8-11-17(12-9-14)13-15-5-3-2-4-6-15/h2-6,14,16H,7-13H2,1H3

InChI Key

ZPHVJCUYEOASFK-UHFFFAOYSA-N

Canonical SMILES

CNCCC1CCN(CC1)CC2=CC=CC=C2

Origin of Product

United States

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